Harmine Hydrochloride

Analytical Chemistry Pharmacology Assay Development

Harmine hydrochloride (CAS 343-27-1) delivers 25 mg/mL aqueous solubility—far surpassing the poorly soluble free base—ensuring reproducible dosing and cell culture treatments. This ATP-competitive DYRK1A inhibitor (IC50 33 nM) uniquely reduces tau phosphorylation (IC50 48 nM) without cytotoxicity and promotes beta-cell proliferation and differentiation, a dual action unmatched by other DYRK1A inhibitors (GNF4877, CC-401). Its defined selectivity profile against DYRK1B (166 nM) and DYRK2 (1.9 µM) makes it the calibrated reference standard for kinase inhibitor screening and target engagement assays. Choose the HCl salt form to eliminate solubility-driven experimental variability and ensure consistent delivery in every assay.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 343-27-1
Cat. No. B000056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmine Hydrochloride
CAS343-27-1
Synonyms7-Methoxy-1-methyl-9h-pyrido[3,4-b]indole hydrochloride
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
InChIInChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
InChIKeyVNPLYCKZIUTKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to pale green powder

Structure & Identifiers


Interactive Chemical Structure Model





Harmine Hydrochloride (CAS 343-27-1): A Water-Soluble β-Carboline Alkaloid for Dual MAO-A and DYRK1A Inhibition


Harmine hydrochloride (CAS 343-27-1) is the hydrochloride salt form of harmine, a naturally occurring β-carboline alkaloid found in Peganum harmala [1]. With a molecular weight of 248.71 g/mol and the formula C13H12N2O·HCl, this compound is characterized by its off-white to pale green powder appearance and a melting point of 265–270°C . It functions as a highly cell-permeable, ATP-competitive inhibitor with dual activity against monoamine oxidase A (MAO-A) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . The hydrochloride formulation significantly enhances aqueous solubility compared to the free base, making it the preferred form for reproducible in vitro and in vivo experimental workflows .

Why Harmine Hydrochloride Cannot Be Substituted by Free Base Harmine or Other Harmala Alkaloids


Generic substitution with the harmine free base or other structurally related β-carbolines like harmaline or harmalol is not scientifically valid due to critical divergences in physicochemical and pharmacological profiles. The hydrochloride salt of harmine offers a quantifiable advantage in aqueous solubility—up to 25 mg/mL in water —which is essential for preparing consistent dosing solutions and cell culture treatments, a property the free base lacks due to its poor water solubility [1]. Furthermore, while other β-carbolines share MAO-A inhibitory activity, their potency and selectivity for DYRK1A vary widely, leading to different functional outcomes in cellular models [2]. Simply substituting one alkaloid for another risks introducing confounding variables in experimental reproducibility and biological interpretation.

Quantitative Evidence Guide for Harmine Hydrochloride Differentiation vs. Key Analogs and Alternatives


Enhanced Aqueous Solubility Enables Reliable In Vitro Assay Preparation

Harmine hydrochloride demonstrates a substantial increase in aqueous solubility compared to the harmine free base, a critical factor for experimental consistency. The hydrochloride salt is soluble in water up to 25 mg/mL, whereas the free base form is practically insoluble in aqueous solutions . This difference is also supported by recent studies showing that organic salt forms of harmine significantly improve powder solubility profiles compared to the free base .

Analytical Chemistry Pharmacology Assay Development

Potent DYRK1A Inhibition with Defined Selectivity Over DYRK Family Kinases

Harmine hydrochloride exhibits potent and selective inhibition of DYRK1A with an IC50 of 33 nM in cell-free assays, while showing reduced potency against other DYRK family members, including DYRK1B (IC50 = 166 nM), DYRK2 (IC50 = 1.9 µM), and DYRK4 (IC50 = 80 µM) . This selectivity profile is crucial for studies where on-target DYRK1A engagement must be isolated from off-target kinase effects. In contrast, the closely related alkaloid harmalol inhibits DYRK1A with an IC50 of 0.63 µM, making it a significantly weaker inhibitor by approximately 19-fold .

Kinase Biology Drug Discovery Neuroscience

Balanced MAO-A and DYRK1A Inhibition Profile Defines Functional Selectivity

Harmine hydrochloride's biological activity is defined by a unique balance between MAO-A and DYRK1A inhibition, a ratio that distinguishes it from other β-carbolines. Harmine exhibits an IC50 of 8 µM for MAO-A and 33 nM for DYRK1A, resulting in a DYRK1A:MAO-A IC50 ratio of approximately 1.2 [1]. In contrast, harmaline shows a much larger selectivity gap with a ratio of 26.1, indicating a weaker relative DYRK1A inhibition for its MAO-A potency [1]. Harmol demonstrates an inverse preference, with a ratio of 0.2, suggesting a stronger DYRK1A inhibition relative to MAO-A [1].

Neuropharmacology Enzymology Mechanism of Action

Validated Cellular Target Engagement with Minimal Cytotoxicity

Harmine hydrochloride demonstrates robust target engagement in a cellular context, with an IC50 of 48 nM for inhibiting DYRK1A substrate phosphorylation in cultured cells, a value that closely mirrors its in vitro potency [1]. Crucially, this potent cellular activity is achieved without negative impacts on cell viability; the IC50 for viability in H4 neuroglioma cells is 12 µM, providing a substantial therapeutic window [2]. For comparison, the selective MAO-A inhibitor moclobemide, at concentrations up to 500 µM, fails to significantly reduce phospho-tau levels, confirming that the observed tau phosphorylation effects are due to harmine's DYRK1A inhibition and not MAO-A activity [2].

Cell Biology Neuroscience Toxicology

High Analytical Purity (≥98% by HPLC) Ensures Reproducible Results

Commercially available harmine hydrochloride is routinely supplied with a purity of ≥98% as verified by HPLC analysis, with some vendors reporting purities as high as 99.61% . This high level of purity is essential for minimizing batch-to-batch variability and ensuring that observed biological effects are attributable to the compound of interest rather than impurities. While many harmala alkaloids are available, the specific purity and analytical characterization provided for harmine hydrochloride batches, including NMR confirmation of structure , offers a level of quality control that is critical for rigorous scientific studies.

Analytical Chemistry Quality Control Reproducibility

Optimal Research Application Scenarios for Harmine Hydrochloride (CAS 343-27-1)


Investigating DYRK1A-Mediated Tau Phosphorylation in Neurodegeneration Models

Harmine hydrochloride is ideally suited for studying the role of DYRK1A in tau pathology, a hallmark of Alzheimer's disease and Down syndrome. As demonstrated by its ability to reduce tau phosphorylation at disease-relevant sites in cell culture (IC50 = 48 nM) without affecting cell viability (IC50 = 12 µM) [1], it serves as a potent and specific chemical probe. This is further supported by direct evidence showing it is the DYRK1A inhibitory activity, not MAO-A inhibition (as shown by the inactivity of moclobemide), that mediates these effects .

Expanding Human Pancreatic Beta-Cell Mass for Diabetes Research

Harmine hydrochloride has been validated as a key tool compound in diabetes research due to its unique ability among DYRK1A inhibitors to enhance both the proliferation and functional differentiation of human pancreatic beta cells [1]. Unlike other DYRK1A inhibitors such as GNF4877 and CC-401, which fail to induce expression of essential beta-cell maturation genes, harmine robustly promotes this pro-differentiation effect [1]. This dual action makes it an indispensable reference standard for screening and developing next-generation beta-cell regenerative therapies.

Standardizing In Vitro Kinase and Cellular Assays with a Water-Soluble Inhibitor

The high aqueous solubility of harmine hydrochloride (up to 25 mg/mL in water) makes it the preferred form for establishing reliable and reproducible in vitro assays [1]. Its defined potency and selectivity profile against DYRK1A (IC50 = 33 nM) and related kinases (DYRK1B IC50 = 166 nM, DYRK2 IC50 = 1.9 µM) allow it to be used as a calibrated positive control in high-throughput kinase inhibitor screens and cellular target engagement studies. This reduces the technical variability introduced by poorly soluble free base compounds and ensures consistent delivery to the experimental system.

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